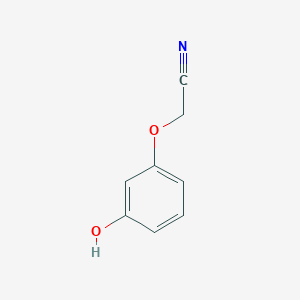

![molecular formula C24H24N4O7 B2487382 3-(2-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-on-Oxalat CAS No. 1351612-44-6](/img/structure/B2487382.png)

3-(2-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-on-Oxalat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

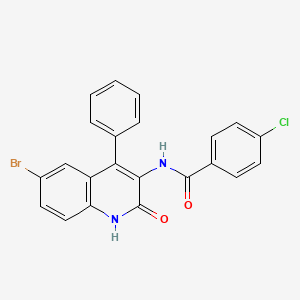

The compound of interest, due to its complex structure involving benzo[d]imidazole and oxazole moieties, likely involves multi-step synthetic routes. These routes may include the formation of key intermediates such as 1H-benzo[d]imidazole and benzo[d]oxazole derivatives, followed by their subsequent functionalization and coupling. The synthesis often employs conditions favoring nucleophilic substitution reactions, amidation, and cyclization steps to construct the heterocyclic core and achieve the desired compound.

Molecular Structure Analysis

The molecular structure of related compounds, featuring benzo[d]imidazole and piperidine moieties, typically exhibits significant conformational attributes. For example, benzo[d]imidazole rings are planar, contributing to the molecule's overall rigidity. The piperidine ring, depending on substitution, can adopt a chair conformation, influencing the molecule's three-dimensional shape and reactivity. X-ray crystallography of similar structures reveals monoclinic P21/c space groups, indicative of the molecular symmetry and packing within the crystal lattice.

Chemical Reactions and Properties

Compounds with benzo[d]imidazole and oxazole frameworks participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of reactive nitrogen atoms. Their chemical properties are characterized by the reactivity of the imidazole and oxazole rings, which can undergo functionalization at different positions. These reactions are crucial for further derivatization and modification of the core structure to explore biological activity or other chemical properties.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular conformation and substitution patterns. The presence of heteroatoms (nitrogen, oxygen) within the rings contributes to the compound's polarity, impacting solubility in various solvents, which is crucial for their application in different fields.

Chemical Properties Analysis

Chemically, benzo[d]imidazole and benzo[d]oxazole derivatives exhibit a broad range of activities, largely due to the electron-rich nature of the nitrogen atoms in the heterocycles. This electron richness makes them good ligands in coordination chemistry, potent nucleophiles in organic synthesis, and active sites for binding in biological systems. The oxalate salt form of the compound likely enhances its solubility in aqueous solutions, making it more suitable for certain applications.

References (Sources)

- The synthesis, structural properties, and crystallography of related compounds can be found in publications such as Analytical Sciences: X-ray Structure Analysis Online, Journal of Molecular Structure, and European Journal of Medicinal Chemistry (Ö. Yıldırım et al., 2006), (Ünver et al., 2009), (Ramachandran et al., 2011).

Wissenschaftliche Forschungsanwendungen

- Die Struktur der Verbindung deutet auf potenzielle Antitumoreigenschaften hin. Forscher haben Derivate dieser Verbindung synthetisiert, wie z. B. 2-Chlor-3-(1H-Benzo[d]imidazol-2-yl)chinolin-Derivate, die eine moderate bis hohe inhibitorische Aktivität gegen verschiedene Tumorzelllinien zeigten, darunter HepG2, SK-OV-3, NCI-H460 und BEL-7404 .

- Die Verbindung kann zur Bildung von C–N-Bindungen verwendet werden. Eine vielseitige Methode mit aromatischen Aldehyden und o-Phenylendiamin führt zur Synthese von (1H-Benzo[d]imidazol-2-yl)(phenyl)methanon. Schwefel und N,N-Dimethylformamid spielen bei dieser Reaktion eine entscheidende Rolle .

- Forscher haben N-heterocyclische Carben (NHC)-katalysierte Protokolle zur Herstellung substituierter Imidazole entwickelt. Diese Verbindungen finden Verwendung in Pharmazeutika, Agrochemikalien und Materialien .

- Konjugate, die den Benzimidazol-Kern der Verbindung enthalten, wurden auf ihre antiproliferative Aktivität untersucht. Diese Verbindungen wurden gegen humane Krebszelllinien getestet, darunter Prostata (DU-145), Lunge (A549) und Zervix (HeLa) .

Antitumormittel

C–N-Bindungsbildung

Imidazolsynthese

Antiproliferative Aktivität

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which are key components of this compound, are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . They are often involved in interactions with various biological targets, contributing to their wide-ranging bioactivities.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific structure of the derivative and the nature of the target

Result of Action

One study suggests that similar compounds have shown antiproliferative activity on selected human cancer cell lines , indicating potential cytotoxic effects.

Eigenschaften

IUPAC Name |

3-[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3.C2H2O4/c27-21(14-26-19-7-3-4-8-20(19)29-22(26)28)24-11-9-16(10-12-24)13-25-15-23-17-5-1-2-6-18(17)25;3-1(4)2(5)6/h1-8,15-16H,9-14H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKPPSIEISINHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CN4C5=CC=CC=C5OC4=O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

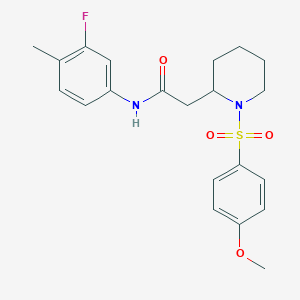

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)

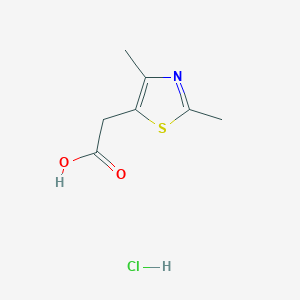

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)

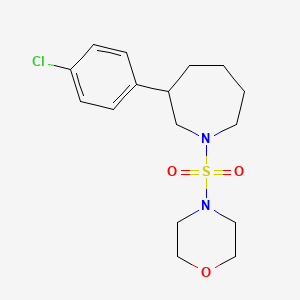

![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)

![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)

![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2487321.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)